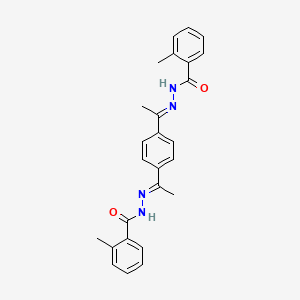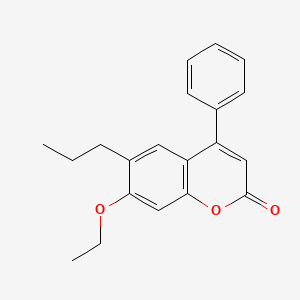
N',N''-(1,4-phenylenedi-1-ethyl-1-ylidene)bis(2-methylbenzohydrazide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N',N''-(1,4-phenylenedi-1-ethyl-1-ylidene)bis(2-methylbenzohydrazide), also known as PEBP, is a compound that has been widely used in scientific research due to its unique chemical properties. PEBP is a hydrazide derivative that has been synthesized through a multi-step process, and it has shown promising results in various biological applications.
Mechanism of Action
N',N''-(1,4-phenylenedi-1-ethyl-1-ylidene)bis(2-methylbenzohydrazide) exerts its biological effects through the inhibition of various enzymes and signaling pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in inflammation and cancer. N',N''-(1,4-phenylenedi-1-ethyl-1-ylidene)bis(2-methylbenzohydrazide) also inhibits the activity of histone deacetylases (HDACs), which are important regulators of gene expression.
Biochemical and Physiological Effects:
N',N''-(1,4-phenylenedi-1-ethyl-1-ylidene)bis(2-methylbenzohydrazide) has been shown to have a wide range of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of tumors, and reduce inflammation. N',N''-(1,4-phenylenedi-1-ethyl-1-ylidene)bis(2-methylbenzohydrazide) has also been shown to protect against oxidative stress and improve mitochondrial function.
Advantages and Limitations for Lab Experiments
One of the main advantages of N',N''-(1,4-phenylenedi-1-ethyl-1-ylidene)bis(2-methylbenzohydrazide) is its ability to inhibit multiple enzymes and signaling pathways, which makes it a potent tool for studying various biological processes. However, N',N''-(1,4-phenylenedi-1-ethyl-1-ylidene)bis(2-methylbenzohydrazide) has some limitations, such as its low solubility in aqueous solutions and its potential toxicity at high concentrations.
Future Directions
There are several future directions for the use of N',N''-(1,4-phenylenedi-1-ethyl-1-ylidene)bis(2-methylbenzohydrazide) in scientific research. One potential area of research is the development of N',N''-(1,4-phenylenedi-1-ethyl-1-ylidene)bis(2-methylbenzohydrazide)-based therapeutics for cancer and inflammatory diseases. Another area of research is the use of N',N''-(1,4-phenylenedi-1-ethyl-1-ylidene)bis(2-methylbenzohydrazide) as a fluorescent probe for detecting reactive oxygen species in living cells. Additionally, further studies are needed to investigate the potential toxicity and side effects of N',N''-(1,4-phenylenedi-1-ethyl-1-ylidene)bis(2-methylbenzohydrazide) in vivo.
Synthesis Methods
N',N''-(1,4-phenylenedi-1-ethyl-1-ylidene)bis(2-methylbenzohydrazide) can be synthesized through a multi-step process that involves the reaction of 2-methylbenzohydrazide with 1,4-dibromobutane. The resulting compound is then reacted with 4-nitrobenzaldehyde to form the intermediate product, which is further reacted with ethylamine to obtain the final product, N',N''-(1,4-phenylenedi-1-ethyl-1-ylidene)bis(2-methylbenzohydrazide).
Scientific Research Applications
N',N''-(1,4-phenylenedi-1-ethyl-1-ylidene)bis(2-methylbenzohydrazide) has been extensively studied for its potential use in various scientific research applications. It has been shown to have anti-cancer, anti-inflammatory, and anti-viral properties. N',N''-(1,4-phenylenedi-1-ethyl-1-ylidene)bis(2-methylbenzohydrazide) has also been used as a fluorescent probe for detecting reactive oxygen species in cells.
properties
IUPAC Name |
2-methyl-N-[(E)-1-[4-[(E)-C-methyl-N-[(2-methylbenzoyl)amino]carbonimidoyl]phenyl]ethylideneamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N4O2/c1-17-9-5-7-11-23(17)25(31)29-27-19(3)21-13-15-22(16-14-21)20(4)28-30-26(32)24-12-8-6-10-18(24)2/h5-16H,1-4H3,(H,29,31)(H,30,32)/b27-19+,28-20+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGIJVCFTYUXFQR-MKYUKRCKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NN=C(C)C2=CC=C(C=C2)C(=NNC(=O)C3=CC=CC=C3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1C(=O)N/N=C(/C2=CC=C(C=C2)/C(=N/NC(=O)C3=CC=CC=C3C)/C)\C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N',N''-[benzene-1,4-diyldi(1E)eth-1-yl-1-ylidene]bis(2-methylbenzohydrazide) | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[5-(2,3-dichlorobenzyl)-1,3-thiazol-2-yl]-4-methylbenzamide](/img/structure/B5763523.png)

![2-(3-fluorophenyl)-5-propylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5763549.png)
![4-[2-(2,6-dimethoxyphenoxy)ethyl]morpholine](/img/structure/B5763554.png)

![ethyl 5-[(dimethylamino)carbonyl]-2-[(methoxycarbonyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B5763565.png)


![3,4,5-trimethoxybenzaldehyde (8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5763584.png)

![S-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl} thiocarbamate](/img/structure/B5763588.png)
![1-[2-(3-ethylphenoxy)ethyl]pyrrolidine](/img/structure/B5763595.png)

